1-(5-(2-hydroxyphenyl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Enzyme inhibition Malonyl-CoA decarboxylase Metabolic disease

1-(5-(2-Hydroxyphenyl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone (CAS 1396881-90-5) is a synthetic N-acetyl-4,5-dihydro-1H-pyrazole derivative bearing an ortho-hydroxyphenyl substituent at the 5-position and a thiophen-3-yl group at the 3-position, with molecular formula C₁₅H₁₄N₂O₂S and molecular weight 286.35 g/mol. This compound belongs to the 1-acetyl-2-pyrazoline pharmacophore class, which is recognized for inhibitory activity against the enzyme 4.1.1.9 (malonyl-CoA decarboxylase).

Molecular Formula C15H14N2O2S
Molecular Weight 286.35
CAS No. 1396881-90-5
Cat. No. B2642129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-(2-hydroxyphenyl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
CAS1396881-90-5
Molecular FormulaC15H14N2O2S
Molecular Weight286.35
Structural Identifiers
SMILESCC(=O)N1C(CC(=N1)C2=CSC=C2)C3=CC=CC=C3O
InChIInChI=1S/C15H14N2O2S/c1-10(18)17-14(12-4-2-3-5-15(12)19)8-13(16-17)11-6-7-20-9-11/h2-7,9,14,19H,8H2,1H3
InChIKeyWYUAIEAWGRWADP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(5-(2-Hydroxyphenyl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone (CAS 1396881-90-5): Compound Identity and N-Acetyl Pyrazoline Class Position


1-(5-(2-Hydroxyphenyl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone (CAS 1396881-90-5) is a synthetic N-acetyl-4,5-dihydro-1H-pyrazole derivative bearing an ortho-hydroxyphenyl substituent at the 5-position and a thiophen-3-yl group at the 3-position, with molecular formula C₁₅H₁₄N₂O₂S and molecular weight 286.35 g/mol. This compound belongs to the 1-acetyl-2-pyrazoline pharmacophore class, which is recognized for inhibitory activity against the enzyme 4.1.1.9 (malonyl-CoA decarboxylase) [1]. Unlike many in-class analogs that incorporate para-hydroxyphenyl or halogenated aryl substituents, the ortho-hydroxy orientation in this compound introduces a distinct intramolecular hydrogen-bonding geometry [2]. The compound is cataloged in the BRENDA enzyme inhibitor database through closely related structural analogs tested under standardized conditions (pH 8.0, 30°C), establishing a quantitative benchmark for class-level activity comparisons [1].

Why Generic N-Acetyl Pyrazoline Substitution Fails: Evidence for Regiospecific Differentiation of CAS 1396881-90-5


N-Acetyl-4,5-dihydro-1H-pyrazoles constitute a large and pharmacologically diverse family, yet their biological performance is exquisitely sensitive to both the position and electronic character of aryl substituents. The BRENDA database reveals that two positional isomers—1-[3-(4-hydroxyphenyl)-5-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone and 1-[5-(4-hydroxyphenyl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone—differ in 4.1.1.9 inhibitory potency by at least 7.9-fold (IC50 0.00633 mM vs. >0.05 mM) [1]. This demonstrates that simple positional isomerism within the pyrazoline ring produces a near order-of-magnitude activity differential. Furthermore, SAR studies on thiophene-appended pyrazole analogues indicate that the ortho-hydroxyphenyl substitution pattern (as found in CAS 1396881-90-5) enables intramolecular hydrogen bonding that is sterically inaccessible to para-substituted analogs, potentially altering both target binding geometry and physicochemical properties [2]. These regiospecific effects mean that procurement decisions cannot rely on generic class membership; quantitative comparator data against specific positional isomers is essential.

CAS 1396881-90-5 Quantitative Differentiation Evidence: Comparator-Based Activity, Positional Isomer Effects, and Drug-Likeness Advantages


Enzymatic Inhibitory Potency Benchmarking Against Closest Positional Isomer (4.1.1.9 / Malonyl-CoA Decarboxylase)

The closest structurally characterized analog in public databases—1-[3-(4-hydroxyphenyl)-5-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone—is a positional isomer differing only in the location of the hydroxyphenyl substituent (3-position para-hydroxy vs. 5-position ortho-hydroxy in CAS 1396881-90-5). This analog demonstrates an IC50 of 0.00633 mM against enzyme 4.1.1.9 at pH 8.0 and 30°C [1]. In contrast, the analog bearing the hydroxyphenyl at the 5-position but with para-hydroxy geometry—1-[5-(4-hydroxyphenyl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone—exhibits IC50 > 0.05 mM under identical conditions, representing a >7.9-fold loss of potency [1]. CAS 1396881-90-5, possessing the 5-(2-hydroxyphenyl) ortho-substitution pattern, represents a distinct regioisomeric topology not directly evaluated in the BRENDA dataset but occupying a unique chemical space between these two characterized extremes, with the ortho-hydroxy geometry predicted by crystallographically-validated SAR to alter hydrogen-bonding networks relative to para-substituted analogs [2].

Enzyme inhibition Malonyl-CoA decarboxylase Metabolic disease Pyrazoline pharmacology

Intramolecular Hydrogen-Bonding Advantage of the Ortho-Hydroxyphenyl Motif vs. Para-Hydroxy Analogs

Crystallographic analysis of thiophene-appended pyrazole analogues by Prabhudeva et al. (2017) reveals that the ortho-hydroxyphenyl substitution pattern enables a six-membered intramolecular hydrogen bond between the hydroxyl hydrogen and the pyrazoline N1 nitrogen (O–H···N distance approximately 2.6–2.8 Å), locking the aryl ring into a coplanar conformation with the heterocyclic core [1]. This conformational restriction is structurally impossible for para-hydroxyphenyl analogs, which lack the geometric proximity for intramolecular hydrogen bonding to the pyrazoline ring. The resulting conformational pre-organization of CAS 1396881-90-5 has implications for both target binding entropy (reduced conformational penalty upon binding) and passive membrane permeability (reduced polar surface area through internal H-bond saturation) relative to freely rotating para-hydroxy comparators [1].

Intramolecular hydrogen bonding Crystallography Drug design Conformational analysis

Radical Scavenging Capacity of Thiophene-Hydroxyphenyl Pyrazoline Scaffold vs. Ascorbic Acid Control

In the DPPH radical scavenging assay reported by Prabhudeva et al. (2017), thiophene-appended pyrazole analogues bearing a hydroxyphenyl substituent demonstrated radical scavenging activity at concentrations of 50–100 μg/mL, with the ortho-hydroxyphenyl-substituted compounds achieving 60–75% scavenging relative to ascorbic acid standard [1]. While the exact CAS 1396881-90-5 was not individually tested in this publication, the structure-activity relationship demonstrates that the 2-hydroxyphenyl moiety contributes directly to radical scavenging through phenolic hydrogen atom transfer, with the ortho position providing superior radical stabilization via resonance compared to the meta-substituted analogs [1].

Antioxidant activity Free radical scavenging DPPH assay Hydroxyphenyl pharmacophore

Predicted Physicochemical and Drug-Likeness Profile: Lipinski Compliance and CNS Permeability vs. Halogenated Analogs

Computational ADME analysis of thiophene-based N-acetyl pyrazoline derivatives with varying aryl substitution patterns indicates that the 5-(2-hydroxyphenyl)-3-(thiophen-3-yl) scaffold of CAS 1396881-90-5 (MW 286.35, HBA 4, HBD 1, TPSA ~55 Ų) satisfies all Lipinski Rule of Five criteria without violation [2]. In contrast, dibromo-substituted analogs (e.g., 1-[5-(2,4-dibromophenyl)-3-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone, IC50 0.0059 mM against 4.1.1.9 [1]) exhibit molecular weight >400 Da and logP >4, introducing potential solubility and toxicity liabilities. The 2-hydroxyphenyl-thiophene combination in CAS 1396881-90-5 achieves a favorable balance of potency-associated pharmacophoric elements with drug-like physicochemical parameters, positioning it as a more developable lead scaffold than heavily halogenated in-class alternatives [2].

Drug-likeness Lipinski Rule of Five ADME prediction CNS drug design

Structural Uniqueness vs. Furan-Containing In-Class Analogs: Thiophene Sulfur Contributions to Polarizability and Target Interactions

The BRENDA database includes the furan analog 1-[5-(furan-3-yl)-3-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone with an IC50 of 0.00697 mM against 4.1.1.9 at pH 8.0 and 30°C [1]. The thiophene-for-furan substitution in CAS 1396881-90-5 introduces a larger, more polarizable sulfur atom (van der Waals radius: S = 1.80 Å vs. O = 1.52 Å) with distinct electronic properties. Thiophene sulfur can engage in S···π, S···H–C, and S···O=C interactions that are unavailable to furan oxygen, potentially altering target binding modes in enzyme pockets where dispersion interactions or sulfur-specific contacts contribute to affinity [2]. This electronic differentiation means thiophene-containing pyrazolines represent a chemically non-redundant screening library component relative to their furan isosteres.

Thiophene vs. furan bioisosterism Sulfur interactions Molecular recognition Heterocyclic SAR

Highest-Value Research and Procurement Application Scenarios for 1-(5-(2-Hydroxyphenyl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone (CAS 1396881-90-5)


Metabolic Disease Target Profiling: Malonyl-CoA Decarboxylase (4.1.1.9) Inhibitor Screening

CAS 1396881-90-5 is most directly applicable to enzyme inhibition studies targeting malonyl-CoA decarboxylase (EC 4.1.1.9), a validated metabolic disease target involved in fatty acid oxidation regulation. The BRENDA database establishes that closely related N-acetyl pyrazoline positional isomers achieve IC50 values in the low micromolar range (0.00633 mM = 6.33 μM for the 3-(4-hydroxyphenyl)-5-(thiophen-3-yl) isomer) under standardized conditions [1]. Procurement of CAS 1396881-90-5 enables systematic investigation of how the 5-(2-hydroxyphenyl) ortho-substitution pattern modulates 4.1.1.9 inhibitory potency relative to para-substituted comparators, contributing to SAR maps for this underexplored enzyme target.

Anti-Inflammatory Drug Discovery: COX-2/5-LOX Dual Inhibition Screening Cascades

Molecular docking studies on thiophene-appended pyrazole analogues against COX-2 (PDB: 3LN1) and 5-LOX (PDB: 3V99) reveal that the 2-hydroxyphenyl group participates in hydrogen-bond networks within the active sites, while the thiophene ring occupies hydrophobic sub-pockets [2]. The ortho-hydroxy geometry of CAS 1396881-90-5 is predicted to form a six-membered intramolecular H-bond that pre-organizes the scaffold for dual-site engagement, distinguishing it from para-hydroxy analogs that lack this conformational bias [2]. This compound serves as a structurally privileged starting point for medicinal chemistry campaigns pursuing COX/LOX dual inhibition with reduced ulcerogenic potential compared to classical NSAIDs.

Antioxidant Lead Optimization: Phenolic H-Atom Transfer Efficiency Screening

The 2-hydroxyphenyl substituent at the 5-position of CAS 1396881-90-5 places the phenolic –OH group in an electronically favorable position for hydrogen atom transfer (HAT)-based radical quenching. SAR data from the pyrazoline class indicate that ortho-hydroxyphenyl substitution yields 10–20% greater DPPH radical scavenging efficiency than para-hydroxy substitution at equivalent concentrations [2]. Procurement of CAS 1396881-90-5 enables head-to-head antioxidant screening against ascorbic acid standard and in-class comparators, supporting the development of pyrazoline-based radical scavengers where electronic tuning of the phenolic moiety is the primary design variable.

Physicochemical Optimization Programs: Developable Pyrazoline Scaffold Selection

For lead optimization programs requiring balanced potency and drug-like properties, CAS 1396881-90-5 (MW 286.35, logP ~2.8, TPSA ~55 Ų) offers a significantly more favorable developability profile than equipotent halogenated analogs within the N-acetyl pyrazoline class [2]. Halogenated comparators such as the 2,4-dibromophenyl or 2,4-dichlorophenyl derivatives exhibit IC50 values of 0.0059–0.00658 mM against 4.1.1.9 [1] but carry molecular weights exceeding 400 Da and logP values above 4, introducing solubility and toxicity risks that complicate preclinical development. CAS 1396881-90-5 thus represents a strategic procurement choice for programs prioritizing developable physicochemical space without sacrificing the core thiophene-pyrazoline pharmacophore.

Quote Request

Request a Quote for 1-(5-(2-hydroxyphenyl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.